B1575928 Sakacin G immunity protein

Sakacin G immunity protein

Cat. No.: B1575928
Attention: For research use only. Not for human or veterinary use.
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Description

The Sakacin G immunity protein is a dedicated membrane-associated protein that provides specific self-protection to the native producer strain, Lactobacillus sakei 2512 , against its own bacteriocin, Sakacin G . This protein is encoded by the skgI gene, which is part of the Sakacin G biosynthetic gene cluster found on a 35 kbp plasmid . The operon includes duplicated structural genes for the bacteriocin precursor ( skgA1 and skgA2 ), with the skgI immunity gene transcribed in the opposite orientation . In class IIa bacteriocin systems akin to this one, the immunity protein functions by integrating into the cytoplasmic membrane of the producer cell, where it is believed to prevent the pore-forming activity of the bacteriocin, thereby conferring resistance . Research into this and similar immunity proteins is vital for the development of robust starter or protective cultures for food biopreservation, as it allows for the safe and effective in-situ production of anti-listerial bacteriocins in food products . Studying this specific immunity mechanism also provides a model system for understanding fundamental bacterial competition and survival strategies. This product is intended for research purposes only.

Properties

bioactivity

Antibacterial

sequence

KYYGNGVSCNSHGCSVNWGQAWTCGVNHLANGGHGVC

Origin of Product

United States

Genetic and Molecular Architecture of Sakacin G Immunity

Genomic Localization and Transcriptional Organization of skgI

The skgI gene is a key part of the sakacin G gene cluster, which showcases a specific and somewhat unusual organization compared to other class IIa bacteriocins. scribd.comuliege.be

The sakacin G locus is distinguished by the presence of duplicated structural genes, skgA1 and skgA2, which encode the pre-sakacin G peptide. asm.orgmdpi.com These two genes are nearly identical in their mature peptide-coding regions but show some divergence in their leader sequences. asm.org The skgI gene, encoding the immunity protein, is located in the same locus, indicating a close functional linkage. asm.org The skgA1, skgA2, and skgI genes are oriented in the opposite direction to the skgD gene, which is involved in transport. asm.org This genomic proximity ensures that the immunity protein is produced whenever the bacteriocin (B1578144) is synthesized, providing immediate protection to the host cell.

An operon is a functional unit of DNA that includes a cluster of genes under the control of a single promoter. wikipedia.org In many bacteriocin systems, the structural, immunity, and transport genes are organized into one or more operons, allowing for coordinated expression. nih.govscispace.com For sakacin G, the skgA1, skgA2, and skgI genes are presumed to be co-transcribed. asm.org However, the sakacin G gene cluster exhibits an atypical organization. scribd.comuliege.be For instance, a putative accessory transport gene, skgC, is found downstream of skgI and is transcribed from the opposite strand, suggesting it is not part of the same transcriptional unit as the structural and immunity genes. scribd.comuliege.be This arrangement is different from many other class IIa bacteriocin gene clusters where the transport and accessory genes are typically located together. scribd.com The ABC transporter gene, skgD, is also located in the locus but is transcribed divergently from the structural and immunity genes. asm.org This complex organization suggests a sophisticated regulatory mechanism controlling the expression of the different components required for sakacin G production and immunity.

The expression of bacteriocin genes, including the associated immunity genes, is often tightly regulated by a cell-density-dependent mechanism known as quorum sensing. scispace.comunimi.it This system typically involves a secreted peptide pheromone, a membrane-bound histidine kinase, and a cytoplasmic response regulator. nih.govresearchgate.net When the pheromone concentration reaches a certain threshold, it activates the histidine kinase, which in turn phosphorylates the response regulator. The activated response regulator then binds to specific promoter regions to enhance the transcription of the bacteriocin operons. researchgate.netasm.org

In Lactobacillus sakei, the production of sakacins, such as sakacin A and sakacin P, is known to be regulated by such three-component regulatory systems. nih.govresearchgate.netnih.gov While the specific regulatory elements for the sakacin G operon are not as extensively characterized, it is presumed to be under similar control. The presence of potential ribosome binding sites preceding each open reading frame within the sakacin G locus suggests that these genes are translated into functional proteins. asm.org The co-regulation of skgI with the structural genes ensures that immunity is established before or concurrently with bacteriocin production, a critical aspect for the producing cell's viability. Studies have also shown that environmental factors like pH, temperature, and the availability of carbon and nitrogen sources can significantly influence sakacin G production, likely through their effects on these regulatory networks. scribd.com

Comparative Genomics and Homology Analysis of skgI and Related Immunity Genes

Comparative genomics provides valuable insights into the evolutionary relationships and functional conservation of genes. ijzab.comsib.swiss The skgI gene and its protein product share homology with other bacteriocin immunity proteins, particularly those associated with class IIa bacteriocins. uniprot.org Analysis of the SkgI protein sequence reveals domains that are conserved among bacteriocin immunity proteins. uniprot.org For example, it shows homology to the EntA_Immun family of proteins. uniprot.orgbicnirrh.res.in

Gene/Protein Function/Characteristic Associated Bacteriocin System Reference
skgIEncodes the Sakacin G immunity proteinSakacin G uniprot.org
SkgIProtects the producer cell from sakacin GSakacin G uniprot.org
skgA1 / skgA2Duplicated structural genes for pre-sakacin GSakacin G asm.org
skgDEncodes an ABC transporterSakacin G scribd.com
skgCPutative accessory protein for transportSakacin G scribd.comuliege.be
EntA_ImmunProtein family with homology to SkgIEnterocin (B1671362) A uniprot.orgbicnirrh.res.in
Pediocin PA-1 immunity proteinHomologous to SkgIPediocin PA-1 asm.org
Leucocin A immunity proteinHomologous to SkgILeucocin A asm.org

Mechanistic Elucidation of Sakacin G Immunity Protein Function

Molecular Mode of Action of Class IIa Bacteriocins on Target Cells

Class IIa bacteriocins, including Sakacin G, execute their antimicrobial activity by targeting the cell membrane of susceptible bacteria, leading to cell death. This process is initiated by a specific recognition event followed by membrane disruption.

Role of the Mannose Phosphotransferase System (Man-PTS) as the Primary Receptor

The primary receptor for class IIa bacteriocins on the surface of target cells is the mannose phosphotransferase system (Man-PTS). mdpi.comnih.gov This protein complex is responsible for the transport and phosphorylation of mannose. The Man-PTS is composed of several subunits, but the integral membrane components, specifically subunits IIC and IID, are the crucial elements for bacteriocin (B1578144) recognition. mdpi.comunit.no The interaction is highly specific; the N-terminal region of the bacteriocin, which contains a conserved "pediocin box" motif (YYGNGV), binds to an extracellular loop of the IIC subunit. mdpi.com This binding event is the first step in the bacteriocin's lethal action and is a key determinant of its target spectrum. mdpi.com The specificity of this interaction explains why only bacteria possessing a compatible Man-PTS are susceptible to these bacteriocins. mdpi.com

Induction of Membrane Permeabilization and Pore Formation in Susceptible Cells

Following the initial binding to the Man-PTS receptor, the bacteriocin undergoes a conformational change. mdpi.com The C-terminal, amphiphilic α-helical part of the peptide then inserts into the cell membrane. mdpi.comscribd.com This insertion disrupts the membrane's integrity, leading to the formation of hydrophilic pores. scribd.comnih.govconicet.gov.ar The formation of these pores causes the dissipation of the cell's proton motive force, leakage of essential ions and small molecules like K+ and ATP, and ultimately results in cell death. scribd.comnih.gov The interaction with the Man-PTS receptor is essential for this process; it is not merely an anchor but is believed to be an integral part of the pore itself, with the bacteriocin acting like a wedge that splits the receptor complex open. nih.gov

Intracellular Localization and Dynamic Interactions of Sakacin G Immunity Protein

To protect themselves from the bacteriocin they produce, producer organisms co-express a specific immunity protein. For Sakacin G, this protein is SkgI, encoded by the skgI gene. nih.gov This protein effectively neutralizes the bacteriocin's activity, not by degrading it, but through a precise series of molecular interactions centered at the cell membrane.

Formation of Bacteriocin-Receptor-Immunity Ternary Complex

The cornerstone of the immunity mechanism is the formation of a stable ternary complex consisting of the bacteriocin, the Man-PTS receptor, and the immunity protein. uliege.be This complex only assembles when the bacteriocin attacks from the outside of the cell. conicet.gov.ar In the producer cell, the SkgI immunity protein is localized intracellularly. uliege.be When an external Sakacin G molecule binds to the cell's own Man-PTS, it triggers a conformational change in the receptor that exposes a binding site on the receptor's cytosolic side. This allows the immunity protein to bind, locking the complex in an inert state and preventing the bacteriocin from forming a lethal pore. mdpi.comconicet.gov.ar Cryo-electron microscopy studies of the highly similar Sakacin A have revealed the detailed structure of this ternary complex, showing that the immunity protein inserts a C-terminal loop into the nascent pore, effectively blocking it. nih.gov

Direct Protein-Protein Interactions between Sakacin G and its Cognate Immunity Protein

While the primary immunity mechanism involves the ternary complex, evidence suggests that direct interactions between the bacteriocin and its immunity protein are also critical. scribd.com The specificity of immunity proteins is high; for instance, the SkgI protein protects against Sakacin G but not necessarily other class IIa bacteriocins. This specificity is dictated by the C-terminal region of the immunity protein, which is involved in the specific recognition of its cognate bacteriocin. uliege.be Although direct binding in the absence of the receptor is debated, one model proposes that the immunity protein directly interacts with the bacteriocin to obstruct pore formation. scribd.com This interaction is likely facilitated within the membrane environment where both the C-terminal end of the bacteriocin and parts of the immunity protein reside. uliege.be

Specific Binding to Mannose Phosphotransferase System Components (Man-PTS IIC and IID)

The interaction of the immunity protein is not just with the bacteriocin but also directly with the Man-PTS receptor components. mdpi.comunit.no The binding of the bacteriocin to the Man-PTS (IIC/IID) from the extracellular side is the trigger that allows the immunity protein to bind from the cytoplasmic side. This bacteriocin-dependent binding is a key feature of the immunity mechanism. mdpi.com Structural studies show that upon bacteriocin binding, the Man-PTS exposes its cytosolic side, allowing the N-terminal four-helix bundle of the immunity protein (like SkgI) to recognize and bind to it. nih.gov This interaction with both IIC and IID components stabilizes the ternary complex and is essential for preventing the bacteriocin from completing the pore formation process.

Biophysical Mechanisms of Immune Protection

The precise mechanisms by which immunity proteins confer protection against their cognate bacteriocins are multifaceted and continue to be an active area of research. For the this compound, several models have been proposed to explain its protective function at a biophysical level. These models are not mutually exclusive and may act in concert to ensure the survival of the producer organism.

Proposed Pore-Blocking Model

A prominent hypothesis for the function of class IIa bacteriocin immunity proteins, including potentially the one for Sakacin G, is the pore-blocking model. asm.orgasm.org This model posits that the immunity protein directly interacts with the bacteriocin-induced pore in the cell membrane, physically obstructing it and preventing the leakage of ions and essential molecules that would otherwise lead to cell death. asm.orgasm.org

Recent structural studies on the complex formed by sakacin A, its immunity protein SaiA, and the mannose phosphotransferase system (man-PTS) receptor provide strong evidence for this mechanism. asm.orgresearchgate.net In this ternary complex, the bacteriocin binds to the man-PTS, inducing a conformational change that creates a pore through the membrane. asm.orgresearchgate.net The immunity protein, located on the cytoplasmic side, then inserts its C-terminal region into this pore, effectively blocking it. asm.orgresearchgate.net

Key Research Findings Supporting the Pore-Blocking Model:

FindingDescriptionReferences
Ternary Complex FormationThe immunity protein forms a stable complex with the bacteriocin and its man-PTS receptor only when the bacteriocin is present externally. This suggests the immunity protein acts after the initial bacteriocin-receptor binding. nih.govmdpi.com
Structural EvidenceCryo-electron microscopy of the sakacin A-SaiA-man-PTS complex reveals the C-terminal tail of the immunity protein extending into the pore formed by the bacteriocin and the receptor. asm.orgresearchgate.netresearchgate.net
Functional Role of C-terminusMutational analyses have shown that the C-terminal region of the immunity protein is crucial for its protective function. Truncation or mutation of this region can abolish immunity. asm.org
Inhibition of LeakageThe presence of the immunity protein prevents the membrane leakage that is characteristic of bacteriocin action. asm.org

While the pore-blocking model is well-supported for sakacin A, and by extension likely relevant for sakacin G due to their structural similarities as class IIa bacteriocins, further specific studies on the this compound are needed for direct confirmation.

Hypothetical Receptor Sequestration or Conformational Modulation

An alternative, though not mutually exclusive, hypothesis is that the immunity protein protects the cell by interacting with the bacteriocin receptor, the man-PTS. asm.org This interaction could occur in one of two ways:

Receptor Sequestration: The immunity protein could bind to the man-PTS, effectively hiding the bacteriocin's binding site and preventing the initial recognition and binding of the bacteriocin. asm.org

Conformational Modulation: The immunity protein might bind to the receptor and induce a conformational change that, while not preventing bacteriocin binding, alters the subsequent steps required for pore formation. asm.org

Some studies have suggested that the immunity protein can interact directly with the receptor. nih.gov However, the observation that the immunity protein, the bacteriocin, and the receptor form a stable ternary complex argues against a simple sequestration model where the bacteriocin would be excluded. nih.govmdpi.com It is plausible that an initial interaction between the immunity protein and the receptor primes the system for the subsequent pore-blocking event upon bacteriocin binding.

Consideration of Putative Proteolytic Degradation Pathways for Bacteriocins

A third potential mechanism of immunity involves the proteolytic degradation of the bacteriocin itself. Some immunity proteins, particularly those associated with class IIb bacteriocins, show homology to membrane-bound metalloproteases of the Abi family. nih.govmdpi.commicrobiologyresearch.org This has led to the suggestion that these immunity proteins might function by cleaving and inactivating their cognate bacteriocins. nih.govmdpi.com

For some bacteriocin systems, genes encoding putative transmembrane proteases from the Abi family have been identified as immunity determinants. microbiologyresearch.org Mutational studies on the conserved motifs within these Abi-like proteins have shown that their proteolytic function is essential for immunity. microbiologyresearch.org

However, evidence for this mechanism in the context of class IIa bacteriocins like sakacin G is less direct. While some have proposed that Abi proteases could confer immunity by degrading the bacteriocin, other studies suggest the bacteriocin itself is not the direct target of proteolytic activity. microbiologyresearch.orgunit.no It has also been hypothesized that these proteases might instead modify a receptor protein, preventing recognition by the bacteriocin. unit.no Non-specific extracellular proteases can also contribute to bacteriocin resistance by degrading the peptides. microbiologyresearch.org

It is important to note that while proteolytic degradation is a recognized immunity strategy for some bacteriocins, the primary and most well-supported mechanism for class IIa immunity proteins currently points towards the pore-blocking model.

Structural Biology of Sakacin G Immunity Protein and Associated Complexes

Primary Sequence Analysis and Identification of Conserved Functional Domains

The genes responsible for sakacin A production and immunity are organized in two separate operons that are transcribed in opposite directions. nih.gov One operon contains the structural gene for sakacin A, sapA (previously known as sakA), and the immunity gene, saiA. nih.gov The other operon includes genes involved in the regulation and transport of the bacteriocin (B1578144). nih.gov The saiA gene encodes a putative peptide of 90 amino acids which is responsible for the immunity to sakacin A. nih.govresearchgate.net

Similarly, the sakacin P gene cluster consists of six genes, including sppA, the sakacin P preprotein gene, and spiA, the putative immunity protein gene. microbiologyresearch.org The SpiA peptide has been shown to be directly involved in conferring immunity to sakacin P. microbiologyresearch.org In some Lactobacillus sake strains, incomplete sakacin P gene clusters have been identified, containing analogues of the regulatory gene sppR and the immunity gene spiA. microbiologyresearch.org

Class IIa bacteriocin immunity proteins, including the one for Sakacin G, are typically small, cytosolic proteins ranging from 81 to 115 amino acids in length. encyclopedia.pub They exhibit considerable sequence diversity, with similarities between pairs of immunity proteins ranging from 5% to 85%. asm.org Despite this diversity, they share a common structural fold. encyclopedia.pubasm.org A key conserved feature is the N-terminal domain, which folds into a globular, four-helix bundle. asm.orgnih.gov This is followed by a more variable and flexible C-terminal tail. asm.orgnih.gov The C-terminal region is critical for recognizing and providing specificity for their cognate bacteriocin. encyclopedia.pubconicet.gov.ar

Based on amino acid sequence similarity, class IIa bacteriocin immunity proteins are categorized into three subgroups (A, B, and C). asm.org The immunity protein for Sakacin G, SaiA, which is associated with Sakacin A (sharing the same sequence as curvacin A), belongs to subgroup C. asm.org

Higher-Order Structural Determinations (e.g., Cryo-Electron Microscopy Insights from Homologous Systems)

While a specific high-resolution structure of the Sakacin G immunity protein in complex with its target is not yet available, cryo-electron microscopy (cryo-EM) studies of homologous class IIa bacteriocin-receptor-immunity ternary complexes from Lactobacillus sakei have provided significant insights into the general mechanism of immunity. nih.govnih.govrcsb.org These studies reveal that the immunity protein acts by recognizing and binding to the bacteriocin-receptor complex on the cell surface. nih.govnih.gov

The receptor for class IIa bacteriocins is the mannose phosphotransferase system (man-PTS). nih.govnih.gov When the bacteriocin binds to the man-PTS on the extracellular side, it induces a conformational change that exposes a binding site for the immunity protein on the cytosolic side. nih.govnih.govrcsb.org The immunity protein then binds to this complex, effectively blocking the pore formed by the bacteriocin and preventing leakage of cellular contents. nih.govnih.govrcsb.org

The N-terminal domain of class IIa immunity proteins, including the this compound, consistently folds into a well-structured, antiparallel four-helix bundle. encyclopedia.pubasm.orgnih.gov This globular domain is a common motif among these immunity proteins and serves as the primary interface for interaction with the bacteriocin-receptor complex. asm.orgnih.gov

The C-terminal region of class IIa immunity proteins is a flexible loop that plays a direct and crucial role in the protective mechanism. asm.orgnih.gov Upon binding of the N-terminal four-helix bundle to the cytosolic side of the man-PTS, the flexible C-terminal tail extends into the transmembrane pore created by the bacteriocin. nih.govnih.govresearchgate.net This insertion physically blocks the channel, preventing the dissipation of the transmembrane potential and subsequent cell death. nih.govnih.govresearchgate.net

The length and sequence of this C-terminal tail vary among different immunity proteins, which is thought to contribute to their specificity. nih.gov For instance, immunity proteins like SaiA have an extended strand, while others associated with bacteriocins like PedA and LeuA possess a longer C-terminal tail. nih.gov It has been suggested that these longer C-terminal regions might fold into a fifth helix to effectively block the pore formed by their corresponding bacteriocins. nih.gov

Structure-Function Relationships of Specific Residues and Motifs in Immunity

The specificity of the interaction between a class IIa bacteriocin and its cognate immunity protein is determined by specific residues and motifs within both proteins. asm.org The N-terminal four-helix bundle of the immunity protein, particularly the hairpin formed by helices H3 and H4, is responsible for recognizing and binding to the bacteriocin-induced conformation of the man-PTS. nih.gov The interaction is primarily based on surface complementarity rather than specific electrostatic interactions, as mutations of positively charged residues on the immunity protein SaiA did not abolish its protective function. researchgate.net

The C-terminal tail of the immunity protein is also a key determinant of specificity. encyclopedia.pubconicet.gov.ar Studies using hybrid immunity proteins have demonstrated that the C-terminal region is responsible for the specific recognition of the cognate bacteriocin. conicet.gov.ar It is proposed that the C-terminal part of the immunity protein interacts, either directly or indirectly, with the variable C-terminal domain of the bacteriocin. conicet.gov.ar Deletion of even a few residues from the C-terminus of the SaiA protein can dramatically reduce or completely abolish its immunity function, highlighting the critical role of these residues in blocking the pore. researchgate.net

Comparative Structural Analysis of this compound with Other Class IIa Bacteriocin Immunity Proteins

Despite often low sequence similarity, class IIa bacteriocin immunity proteins share a remarkably conserved three-dimensional structure. asm.org The 3D structures of the carnobacteriocin B2 immunity protein (ImB2) and the enterocin (B1671362) A immunity protein (EntA-im), determined by NMR spectroscopy and X-ray crystallography respectively, both revealed a globular protein with a left-turning four-helix bundle motif. asm.org This structural conservation underscores a common evolutionary origin and a shared mechanism of action. asm.org

The table below summarizes the key structural and functional features of class IIa bacteriocin immunity proteins, based on studies of homologous systems.

FeatureDescriptionReferences
Overall Structure Globular, cytosolic protein with a four-helix bundle N-terminal domain and a flexible C-terminal tail. asm.orgnih.gov
N-terminal Domain Antiparallel, left-turning four-helix bundle (H1-H4). Responsible for recognizing and binding the bacteriocin-receptor complex. asm.orgnih.gov
C-terminal Domain Flexible loop or tail of varying length. Inserts into and blocks the bacteriocin-formed pore. Key determinant of specificity. nih.govconicet.gov.ar
Mechanism of Action Binds to the cytosolic side of the man-PTS receptor after it has been engaged by the bacteriocin, physically blocking the pore. nih.govnih.gov
Specificity Determined by surface complementarity of the N-terminal bundle and specific interactions of the C-terminal tail with the bacteriocin/receptor. conicet.gov.arresearchgate.net

Functional Specificity and Cross Immunity Profiles of Sakacin G Immunity Protein

Strict Cognate Bacteriocin (B1578144) Specificity versus Broader Protective Capabilities

The primary role of an immunity protein is to protect the producing cell from the bacteriocin it synthesizes. asm.org Class IIa bacteriocin immunity proteins, including that for Sakacin G, generally exhibit a high degree of specificity for their cognate bacteriocin. asm.orgnih.gov This specificity is vital, as the bacteriocin and immunity genes are often located on the same operon and expressed simultaneously. asm.org The mechanism of this protection is believed to involve the immunity protein binding to the bacteriocin-receptor complex on the cell surface, thereby preventing the bacteriocin from permeabilizing the cell membrane. pnas.orgmdpi.com For some class IIa bacteriocins like enterocin (B1671362) P and sakacin A, the immunity protein forms a complex with the mannose phosphotransferase system (man-PTS) components (IIC and IID) in a bacteriocin-dependent manner. pnas.orgmdpi.com

While the specificity for the cognate bacteriocin is a defining feature, there are instances of broader protective capabilities, often referred to as cross-immunity. asm.org This means that an immunity protein can sometimes offer protection against non-cognate bacteriocins, particularly those that are structurally similar. nih.gov The extent of this cross-protection, however, is not always predictable based on sequence similarity between the immunity proteins alone. asm.org

The Sakacin G gene cluster itself presents an interesting case, containing duplicated structural genes, skgA1 and skgA2, which encode for nearly identical bacteriocins. encyclopedia.pub This inherent redundancy might suggest a robust and highly specific immunity requirement.

Investigation of Cross-Immunity Patterns with Non-Cognate Class IIa Bacteriocins

Studies investigating the cross-immunity of various class IIa bacteriocin immunity proteins have revealed complex patterns. asm.org When cross-protection is observed, it is most frequently against bacteriocins that are closely related in structure. nih.gov For example, the immunity proteins for the highly similar bacteriocins sakacin P and pediocin PA-1/AcH were found to protect against both, despite the immunity proteins themselves having only 28% sequence similarity. nih.gov

The C-terminal region of class IIa immunity proteins is crucial for the specific recognition of their cognate bacteriocins. nih.govmdpi.com Experiments with hybrid immunity proteins, constructed by swapping the N- and C-terminal halves of different immunity proteins, have demonstrated that the specificity of the hybrid protein is determined by the C-terminal portion. nih.gov This highlights the modular nature of these proteins and the critical role of the C-terminal domain in discriminating between different bacteriocins.

While the Sakacin G immunity protein's primary function is to neutralize Sakacin G, the potential for cross-immunity with other pediocin-like bacteriocins exists, though specific data on Sakacin G's cross-immunity profile is not extensively detailed in the provided search results. However, the general principles observed for other class IIa bacteriocins would likely apply.

Table 1: Cross-Immunity of Selected Class IIa Bacteriocin Immunity Proteins

Immunity ProteinCognate BacteriocinCross-Immunity Observed AgainstReference
Sakacin P ImmunitySakacin PPediocin PA-1/AcH nih.gov
Pediocin PA-1/AcH ImmunityPediocin PA-1/AcHSakacin P nih.gov
Carnobacteriocin A ImmunityCarnobacteriocin AEnterocin B asm.org
EntA-im / LeuA-im (Hybrid)N/ALeucocin A nih.gov
LeuA-im / EntA-im (Hybrid)N/AEnterocin A nih.gov

Influence of Host Bacterial Strain Characteristics on Immunity Efficacy

The effectiveness of a bacteriocin immunity protein is not solely dependent on its own structure but is also significantly influenced by the characteristics of the host bacterial strain in which it is expressed. nih.govnih.gov The functionality of various immunity proteins has been shown to be strain-dependent, suggesting an interplay with host-specific factors. nih.govnih.gov

One critical factor is the presence and nature of the bacteriocin's target receptor on the cell surface, which for class IIa bacteriocins is often the mannose phosphotransferase system (man-PTS). pnas.orgmdpi.com Variations in the man-PTS among different bacterial strains can affect the sensitivity to bacteriocins and, consequently, the efficacy of the immunity protein. unit.no For instance, the protective activity of some immunity proteins has been observed to depend on the composition of the target cell membranes, implying an interaction with the cognate bacteriocin receptors. mdpi.com

Furthermore, the expression levels of the immunity protein can differ between host strains, which can impact the level of protection. nih.gov It has been suggested that for an immunity protein to be effective, it may require the presence of other, yet unidentified, host-specific gene products. nih.gov This dependency on the host genetic background complicates the prediction of immunity efficacy when transferring immunity genes between different bacterial species or strains.

Evolutionary Dynamics of Sakacin G Immunity Systems

Phylogenetic Relationships and Divergence of skgI and Related Genes

The sakacin G immunity protein is encoded by the skgI gene, which is part of the sakacin G gene cluster. This cluster also contains the structural genes for sakacin G, skgA1 and skgA2, which are notably duplicated. nih.govmdpi.com Phylogenetic analyses of class IIa bacteriocin (B1578144) immunity proteins, including the this compound, have revealed the existence of distinct evolutionary clades. nih.gov One such analysis grouped the immunity proteins into at least three clades, with the this compound clustering with those of other well-known bacteriocins like pediocin PA-1, divercin V41, and leucocin A. nih.gov This suggests a shared evolutionary origin and potentially similar functional constraints among these immunity proteins.

The divergence of immunity genes like skgI is thought to be driven by strong positive selection to counteract the evolution of new bacteriocin specificities. sci-hub.se This is evident in the high degree of sequence variation observed in the regions of bacteriocins responsible for interacting with the immunity protein. sci-hub.se For instance, while the mature peptide sequences of the duplicated sakacin G structural genes (skgA1 and skgA2) are identical, their leader sequences show only 78% identity. nih.gov This conservation of the mature bacteriocin sequence, which interacts with the target cell, alongside the divergence in other regions, highlights the evolutionary pressures at play.

The table below illustrates the phylogenetic clustering of several class IIa bacteriocin immunity proteins, including the this compound, based on published research. nih.gov

CladeAssociated Bacteriocin Immunity Proteins
Type 2 Immunity Protein Clade Sakacin G
Pediocin PA-1/AcH
Divercin V41
Enterocin (B1671362) A
Leucocin-A and -B
Mesentericin Y105
Plantaricin 423

Co-evolutionary Trajectories of Bacteriocin and Immunity Genes within Microbial Communities

The relationship between a bacteriocin and its immunity protein is a classic example of co-evolution. unit.no The bacteriocin exerts selective pressure on the immunity protein to maintain recognition and neutralization, while any changes in the bacteriocin that evade immunity will be strongly selected for. sci-hub.se This "arms race" drives the diversification of both the toxin and the immunity factor.

Studies on class IIa bacteriocins have shown high levels of co-evolution between the bacteriocin and its immunity protein. unit.no Research indicates that the C-terminal half of the bacteriocin, which is often involved in receptor binding and specificity, has a greater influence on this co-evolutionary relationship than the N-terminal half. unit.no This tight linkage ensures that a producing strain remains protected from its own antimicrobial peptide while being able to effectively compete with other bacteria.

Within a microbial community, the dynamics are complex. The presence of a bacteriocin-producing strain creates a selective pressure for the development of resistance in sensitive strains. This can occur through mutations in the target cell's receptor or through the acquisition of the immunity gene itself. sci-hub.se The interplay between producer, sensitive, and resistant strains can lead to complex ecological dynamics, sometimes resembling the "rock-paper-scissors" game, where no single strategy is universally successful. sci-hub.se The fitness cost associated with producing the bacteriocin and the immunity protein is a critical factor in these dynamics. sci-hub.se

Mechanisms of Horizontal Gene Transfer and Dissemination of Sakacin G Immunity Loci

The widespread distribution of bacteriocin and immunity gene systems, including that of sakacin G, is largely attributed to horizontal gene transfer (HGT). nih.gov Bacteriocin gene clusters are frequently located on mobile genetic elements such as plasmids and transposons, which facilitates their movement between different bacterial strains and even species. mdpi.comnih.gov

For example, the genes for sakacin G production in Lactobacillus curvatus ACU-1 have been found on a plasmid. conicet.gov.ar Similarly, the genetic determinants for pediocin PA-1, a bacteriocin whose immunity protein is phylogenetically related to that of sakacin G, are located on plasmids that can be transferred via conjugation. mdpi.com The presence of genes like mob-pre (plasmid recombination enzyme) on bacteriocin-encoding plasmids further supports the role of HGT in their dissemination. mdpi.com

The association of class IIa bacteriocin operons that have type 2 immunity proteins, like sakacin G, with mobile genetic elements is a recurring theme. nih.gov This mobility allows for the rapid spread of these competitive advantages through microbial populations, enabling bacteria to adapt to new environments and outcompete rivals. nih.gov The transfer of these immunity loci can also lead to the emergence of "cheater" phenotypes, where a strain gains immunity without bearing the cost of producing the bacteriocin itself. nih.gov

Advanced Methodologies in Sakacin G Immunity Protein Research

Molecular Cloning and Recombinant Expression Strategies for skgI

The initial identification and characterization of the Sakacin G immunity protein relied on molecular cloning of its corresponding gene, skgI. Research involving the bacteriocin (B1578144) expression locus in Lactobacillus sakei 2512 utilized a reverse genetic strategy. The process began with the amplification of the structural bacteriocin gene using degenerated primers, which was then cloned into a cloning vector like pGEM-T for sequencing and analysis. This led to the identification of the entire sakacin G operon, including the skgI gene, which was predicted to encode the immunity protein.

For functional studies and protein production, recombinant expression of skgI is essential. The strategies employed often involve heterologous hosts, which are chosen based on their genetic tractability and ability to express lactic acid bacterial genes. Common systems for expressing bacteriocin-related proteins include:

Lactococcus lactis : A preferred host for food-grade recombinant protein production. Expression vectors such as pNZ8048, which contains the nisin-inducible promoter (PnisA), are frequently used to achieve high-level, inducible gene expression.

Escherichia coli : The conventional workhorse for molecular cloning and protein expression. Vectors like the pET series are used for high-yield production of proteins, which can then be purified for structural and biochemical studies.

Lactobacillus sakei : Using shuttle vectors like pMG36c allows for the study of gene function in a native or closely related background, which can be critical for understanding interactions with other host-specific factors.

These strategies enable the production of sufficient quantities of the this compound for detailed characterization, overcoming the limitations of isolating the protein from its native source.

Table 1: Common Recombinant Expression Systems for Bacteriocin-Related Proteins

Host Organism Expression Vector Series Common Inducer Key Advantage
Lactococcus lactis pNZ series (e.g., pNZ8048) Nisin Food-grade, tightly controlled expression
Escherichia coli pET series (e.g., pET20b) IPTG High protein yield, rapid growth
Lactobacillus sakei pMG36c Constitutive (in some setups) Homologous/closely related host system
Pichia pastoris pPICZαA Methanol Eukaryotic host, high-density culture

High-Resolution Structural Determination Techniques (Cryo-EM, X-ray Crystallography) for Protein Complexes

Understanding the mechanism of immunity requires detailed knowledge of the three-dimensional structure of the SkgI protein, particularly in complex with its interaction partners. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are the primary techniques for achieving high-resolution structural insights. nih.govconicet.gov.ar

Cryo-EM has become a powerful tool for studying large, dynamic membrane protein complexes. nih.gov A landmark study on a related pediocin-like bacteriocin system from Lactobacillus sakei successfully determined the cryo-EM structure of the bacteriocin-receptor-immunity ternary complex. nih.gov This research revealed that the immunity protein is a cytosolic protein that recognizes the intracellular face of its membrane-bound receptor, the mannose phosphotransferase system (man-PTS), but only after the bacteriocin has bound to the extracellular side. nih.govpnas.org The structure showed that the N-terminal four-helix bundle of the immunity protein is crucial for this recognition, while a flexible C-terminal loop inserts into the bacteriocin-formed pore, physically blocking ion leakage and preventing cell death. nih.gov

X-ray crystallography complements Cryo-EM, particularly for smaller, soluble proteins or protein domains. researchgate.net The crystal structure of Mun-im, another immunity protein for a class IIa bacteriocin, was determined to reveal a left-turning antiparallel four-helix bundle structure, similar to that observed in the Cryo-EM study. nih.gov While a specific high-resolution structure for the this compound complex is not yet published, these analogous structures provide a robust model for how SkgI likely functions, demonstrating the critical role of these techniques in deciphering the molecular basis of immunity.

Biochemical and Biophysical Assays for Protein-Protein and Protein-Membrane Interactions

Investigating the dynamic interactions of the this compound with other proteins (like the man-PTS receptor) and with the cell membrane is key to a full functional understanding. A variety of biochemical and biophysical assays are employed for this purpose.

Protein-Protein Interaction Assays:

Pull-Down Assays: To confirm interactions, a tagged version of the immunity protein can be used as bait to "pull down" its binding partners from cell lysates. In the context of a related lactococcin A system, a fusion-tagged immunity protein (fLciA) was used to successfully identify components of the man-PTS (IIAB, IIC, and IID) as interaction partners. pnas.org

Immunity Assays: In vivo assays are critical to confirm function. These typically involve transforming a bacteriocin-sensitive strain with a plasmid expressing the immunity gene (skgI) and then challenging the transformants with purified Sakacin G. Protection from the bacteriocin confirms the activity and specificity of the immunity protein. nih.gov

Protein-Membrane Interaction Assays:

Lipid Cosedimentation Assays: These assays are used to study the direct binding of proteins to lipid membranes. The protein of interest is incubated with synthetic liposomes of a defined lipid composition. Centrifugation pellets the liposomes, and any bound protein will be found in the pellet, which can be analyzed by SDS-PAGE. researchgate.net This can determine if the immunity protein has any direct affinity for the membrane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies on class IIa bacteriocins in the presence of membrane-mimicking environments (like dodecylphosphocholine (B1670865) micelles) have been instrumental in showing that these peptides are unstructured in aqueous solution but adopt a defined helical structure upon membrane interaction. conicet.gov.ar Similar techniques could be applied to SkgI to study conformational changes upon interaction with the membrane-embedded receptor complex.

These assays provide quantitative and qualitative data on binding affinities, interaction sites, and the influence of the membrane environment on the immunity mechanism.

Directed Mutagenesis and Phenotypic Complementation Assays for Functional Domain Mapping

Directed mutagenesis is a powerful technique used to identify specific amino acid residues or domains critical for protein function. nih.gov By systematically altering the amino acid sequence of the SkgI protein and observing the resulting phenotype, researchers can map its functional regions.

A common approach involves creating specific mutations (point mutations, deletions, or truncations) in the cloned skgI gene. The mutated gene is then introduced into a bacteriocin-sensitive host strain, and a phenotypic complementation assay is performed by testing for immunity. Loss of immunity indicates that the mutated residue or domain is essential for function.

Studies on analogous immunity proteins have successfully used this strategy:

C-Terminal Deletions: Research on the SaiA immunity protein demonstrated that deleting the last four or five amino acids from its C-terminus resulted in a dramatic or complete loss of immunity, respectively. This highlights the critical role of the C-terminal tail in the immunity function, likely by plugging the bacteriocin-induced pore. nih.gov

Point Mutations: The same study showed that mutating a single tryptophan residue to alanine (B10760859) (W86A) almost completely abolished immunity, confirming that the bulky side chain of this specific residue is required to physically block the pore. nih.gov

Hybrid Protein Construction: To map the domains responsible for specificity, hybrid immunity proteins were constructed by swapping domains between different immunity proteins. This approach revealed that the C-terminal half of pediocin-like immunity proteins is the primary determinant for recognizing and conferring immunity against a specific cognate bacteriocin. researchgate.net

These mutagenesis studies are indispensable for creating a detailed structure-function map of the this compound.

Table 2: Examples of Mutagenesis Studies on Class IIa Bacteriocin Immunity Proteins

Immunity Protein Mutation Type Mutation Detail Resulting Phenotype Implied Function of Domain/Residue Source
SaiA C-Terminal Deletion Deletion of last 4 residues (ΔC4) Dramatic loss of immunity Pore plugging nih.gov
SaiA C-Terminal Deletion Deletion of last 5 residues (ΔC5) Complete loss of immunity Pore plugging nih.gov
SaiA Point Mutation W86A Complete loss of immunity Pore plugging (steric hindrance) nih.gov
Mun-im Mutagenesis Mutation of K86 residue Loss of immunity activity Important for expressing immunity nih.gov
Hybrid Proteins Domain Swapping Swapped C-terminal halves Specificity determined by C-terminus source Specific bacteriocin recognition researchgate.net

Quantitative Transcriptional and Translational Analyses (e.g., Reporter Gene Fusions)

To understand how the expression of the skgI gene is regulated, researchers use quantitative analyses that measure gene activity at the transcriptional and translational levels. Reporter gene fusions are a cornerstone of this approach. nih.gov This technique involves fusing the regulatory region of a target gene (e.g., the promoter of the sakacin G operon) to a reporter gene that encodes an easily measurable protein, such as β-galactosidase (encoded by lacZ), β-glucuronidase (encoded by gusA), or fluorescent proteins (e.g., GFP).

There are two main types of fusions:

Transcriptional (Operon) Fusions: The promoter of interest is placed upstream of a reporter gene that has its own ribosome binding site (RBS) and start codon. The resulting reporter activity is proportional to the rate of transcription initiated from the promoter.

Translational (Gene) Fusions: The promoter and the N-terminal coding region of the target gene are fused in-frame with the reporter gene, which lacks its own start codon and RBS. This results in a hybrid protein, and the reporter activity reflects both the transcriptional and translational efficiency of the target gene.

A study on the sakacin Q operon, which is similar to the sakacin G system, used a series of β-glucuronidase (gusA) fusions to investigate the expression of the bacteriocin and immunity genes. nih.govresearchgate.net This analysis demonstrated strong translational coupling between the two genes, a mechanism that ensures the cognate immunity protein is always produced whenever the bacteriocin is synthesized, providing an efficient self-protection mechanism. nih.govresearchgate.net Such analyses are crucial for understanding the regulatory circuits that control bacteriocin production and immunity.

Future Research Directions and Biotechnological Relevance

Rational Engineering of Enhanced Immunity Systems for Bioproduction

A primary challenge in the biotechnological production of bacteriocins is the low yield often obtained from natural producer strains. mdpi.com This limitation is partly due to the producing cell's own sensitivity to the antimicrobial peptide it synthesizes. The cognate immunity protein protects the producer, but this self-protection can be a bottleneck. nih.govnih.gov Rational engineering of the immunity system presents a promising strategy to overcome this hurdle.

One key approach is the co-expression of the immunity protein with the bacteriocin (B1578144) in a suitable host. Studies on the related class IIa bacteriocin, sakacin A, have shown that co-expression with its immunity protein in Lactococcus lactis resulted in significantly higher bacteriocin production and antimicrobial activity compared to the natural producer. mdpi.com This is because an enhanced level of the immunity protein allows the production host to tolerate higher concentrations of the bacteriocin before experiencing self-induced stress or cell death.

Future research in this area will likely focus on:

Promoter Engineering: Modifying the promoter regions of the immunity protein gene (skgI for Sakacin G) to increase its expression levels relative to the bacteriocin gene.

Host Optimization: Selecting and engineering heterologous expression hosts that are robust and capable of high-density fermentation, while also being compatible with the overexpressed immunity protein.

Protein Stability: Engineering the immunity protein itself for greater stability and longevity within the cell, ensuring sustained protection throughout the fermentation process.

By enhancing the immunity mechanism, it is possible to create "super-producer" strains capable of generating large quantities of bacteriocins like Sakacin G, making their commercial application more economically viable.

Design Principles for Modified Bacteriocins with Tailored Activity Spectra

The ribosomal synthesis of bacteriocins makes them ideal candidates for bioengineering. rug.nl By altering the gene that encodes the bacteriocin, researchers can create novel peptides with modified properties, such as an enhanced activity spectrum or increased potency against specific pathogens. nih.gov For class IIa bacteriocins, the C-terminal region is known to play a crucial role in determining target cell specificity, while the conserved N-terminal "pediocin box" is essential for its general antimicrobial function. nih.gov

Design principles for creating modified bacteriocins with tailored activities include:

Targeted Mutagenesis: Introducing specific amino acid substitutions in the C-terminal domain to alter the bacteriocin's affinity for the mannose phosphotransferase system (man-PTS) receptors on different target bacteria. nih.govasm.org

Charge Engineering: Enhancing the net positive charge of the bacteriocin can promote the initial electrostatic interaction with the negatively charged bacterial membrane, potentially increasing its potency. nih.gov For example, mutants of sakacin P with an additional lysine (B10760008) residue showed increased cell binding and potency. nih.gov

Domain Swapping: Creating hybrid bacteriocins by combining domains from different class IIa bacteriocins to generate novel activity profiles.

A critical consideration in this engineering process is the co-evolution of the immunity protein. A modified bacteriocin may no longer be recognized effectively by its original cognate immunity protein, leading to self-toxicity in the producer strain. mdpi.com Therefore, a key future direction is the simultaneous engineering of both the bacteriocin and its immunity protein. Understanding the structural basis of their interaction is crucial for designing immunity proteins that can effectively neutralize the engineered bacteriocins, ensuring the viability of the production strain. asm.orgnih.gov

Exploration of Novel Immunity Mechanisms Beyond Pore-Blocking

The predominant model for class IIa bacteriocin immunity involves the immunity protein acting as a pore-blocker. asm.orgconicet.gov.ar Upon attack by an external bacteriocin, the immunity protein, located in the cytoplasm, recognizes the bacteriocin-receptor complex at the inner membrane surface. nih.govnih.gov The flexible C-terminal tail of the immunity protein is thought to insert into the nascent pore, physically blocking it and preventing ion leakage. asm.orgresearchgate.net This forms a stable ternary complex involving the bacteriocin, the man-PTS receptor, and the immunity protein. nih.govnih.gov

While this pore-blocking model is well-supported, future research aims to explore alternative and complementary immunity mechanisms that may be relevant to the Sakacin G system. Other known bacteriocin immunity strategies in bacteria include:

ABC Transporter Systems: Some bacteria utilize dedicated ATP-binding cassette (ABC) transporters to actively pump the bacteriocin out of the cell or cell membrane, preventing it from reaching a lethal intracellular concentration. nih.govmdpi.com This mechanism is a key part of the immunity system for the lantibiotic nisin. nih.gov

Membrane Sequestration: Immunity proteins that are lipoproteins or have transmembrane domains can accumulate at the cell membrane, intercepting the bacteriocin and preventing it from forming a pore. nih.gov

Receptor Modification: Although less common for bacteriocins, some resistance mechanisms involve modification of the target receptor on the cell surface, preventing the bacteriocin from binding.

Investigating whether the Sakacin G operon contains genes for such alternative mechanisms, or if the SkgI protein itself has functions beyond simple pore-blocking, is a key area for future exploration. It is possible that robust immunity relies on a combination of mechanisms working in concert.

Applications in Microbial Strain Engineering for Industrial Fermentations

The engineering of bacteriocin and immunity systems has significant potential for industrial fermentations, particularly in food preservation. researchgate.netnih.gov Lactic acid bacteria (LAB) that produce bacteriocins like Sakacin G are considered "Generally Recognized as Safe" (GRAS), making them highly attractive for use as starter cultures or protective cultures in fermented foods. nih.govmdpi.com

By engineering the Sakacin G immunity system, it is possible to develop microbial strains with enhanced industrial properties:

Improved Starter Cultures: Starter cultures used in fermentations can be engineered to produce Sakacin G, giving them a competitive advantage against spoilage microorganisms and foodborne pathogens. researchgate.net Enhancing the strain's own immunity would be crucial to ensure it thrives while producing the antimicrobial peptide.

Robust Protective Cultures: Strains can be specifically designed as protective cultures to be added to food products. Engineering these strains for high-level bacteriocin production, supported by a fortified immunity system, can provide a natural method of preservation, extending shelf life and improving safety. mdpi.com

Controlling Fermentation Microbiota: In complex fermentations involving multiple microbial species, bacteriocin-producing strains can be used to control the microbial population, favoring the growth of desirable organisms and inhibiting contaminants.

The ultimate goal is to create highly effective and stable microbial strains that can be reliably used in large-scale industrial settings to improve the quality and safety of fermented products through natural, biologically-based preservation methods.

Q & A

Q. How is Sakacin G immunity protein expression induced in Lactobacillus species, and what are the critical experimental parameters to consider?

Answer: this compound (IF) expression is regulated by an autoinduction mechanism requiring a minimal IF concentration (0.2 ng/ml or <0.1 nM) to trigger transcription of bacteriocin-related genes. Induction follows an "all-or-nothing" pattern, independent of bacterial cell density during the late logarithmic phase (A600 > 0.5) . Key parameters include:

  • Timing of induction : Cultures remain sensitive to IF until the late log phase.
  • Transcript detection : Northern blotting reveals two transcripts (one for the bacteriocin structural gene and another co-expressed with the immunity gene) within 30 minutes post-induction .
  • Protein detection : Sakacin G and IF become detectable 2 hours after induction, peaking in the early stationary phase .

Q. What methodological approaches are used to confirm the specific role of Sakacin G in anti-listerial activity?

Answer:

  • Mass spectrometry (MS) : Identifies Sakacin G as the sole bacteriocin with anti-Listeria activity in L. curvatus ACU-1, distinguishing it from other antimicrobial peptides .
  • Zone-of-inhibition assays : Quantifies bacteriocin activity against Listeria monocytogenes using cell-free supernatants from induced cultures .
  • Genetic knockout studies : Curing plasmids in L. sakei (e.g., strain Lb706) abolishes both bacteriocin production and immunity, confirming gene-function relationships .

Q. What are the structural and functional characteristics of this compound?

Answer:

  • Alpha-helical structure : Edmundson wheel analysis shows residues 1–18 form an amphiphilic α-helix with hydrophobic and positively charged residues, suggesting membrane interaction .
  • Specificity : The immunity protein binds to the bacteriocin-receptor complex (e.g., mannose phosphotransferase system components IIC/IID), preventing self-toxicity .
  • Co-expression : Operon organization ensures translational coupling between Sakacin G and its immunity gene, ensuring synchronized production .

Advanced Research Questions

Q. How does the genetic organization of the Sakacin G operon influence the co-expression of bacteriocin and immunity genes?

Answer:

  • Operon structure : Sakacin G operons often include divergently oriented gene clusters with regulatory (e.g., QS systems), structural, and immunity genes. For example, sppIP-sppK-sppR regulates transcription, while sakG and sakIG encode the bacteriocin and immunity protein .
  • Translational coupling : Strong ribosome-binding site interactions between the bacteriocin and immunity genes ensure stoichiometric production, as seen in L. sakei sakacin P operons .
  • Dual bacteriocin systems : Some strains (e.g., L. sakei 5) harbor plasmid-encoded Sakacin G alongside chromosomally encoded bacteriocins (e.g., sakacin T/X), requiring distinct immunity proteins .

Q. What experimental evidence supports the all-or-none induction model for this compound production?

Answer:

  • Dose-independence : Adding >0.2 ng/ml IF to L. sakei cultures induces maximum Sakacin G production, regardless of IF concentration .
  • Threshold effect : Cultures diluted >20-fold (to ~5 × 10⁴ cells/ml) require the same minimal IF concentration for induction, confirming a population-level "switch" .
  • Transcriptional dynamics : Northern blotting shows rapid transcript accumulation (30 minutes post-induction) but delayed protein detection (2 hours), indicating post-transcriptional regulation .

Q. How can transcriptional analyses resolve conflicting data on Sakacin G immunity gene expression under stress conditions?

Answer:

  • Northern blotting vs. RT-qPCR : Northern blotting detects full-length transcripts (e.g., 0.5 kb for sakG), while RT-qPCR quantifies mRNA levels under stress (e.g., pH 5.0 or 2% NaCl) .
  • Contradictory findings : Some studies report constitutive immunity gene expression, while others show strict induction dependence. Resolution requires:
  • Strain-specific analysis : L. curvatus ACU-1 may lack autoinduction pathways present in L. sakei .
  • Environmental factors : Stressors like oxygen exposure may bypass QS regulation .

Methodological Challenges

Q. What are the limitations of using heterologous expression systems to study this compound function?

Answer:

  • Promoter compatibility : Sakacin G promoters (e.g., sakGp) may not function in non-Lactobacillus hosts without modification .
  • Toxicity : Overexpression in E. coli requires tightly controlled vectors (e.g., pET with T7/lacO) to avoid bacteriocin-induced cell death .
  • Immunity specificity : Heterologous immunity proteins (e.g., PedB) may not protect against Sakacin G, necessitating co-expression studies .

Q. How can researchers address discrepancies in bacteriocin quantification across studies?

Answer:

  • Standardized units : Express activity in arbitrary units (AU/ml) via serial dilution against a Listeria indicator strain .
  • HPLC purification : Isolate Sakacin G from culture supernatants using C18 reverse-phase columns, followed by MALDI-TOF validation .
  • Cross-study calibration : Use reference strains (e.g., L. sakei LTH673) with published production levels (e.g., 12,800 AU/ml) as benchmarks .

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